![molecular formula C19H20N2O2 B6345065 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264046-28-7](/img/structure/B6345065.png)
5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound “5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are aromatic rings. The presence of the carboxylic acid group indicates that this compound may exhibit acidic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or cyclization . The phenyl groups could be introduced through a Friedel-Crafts alkylation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the phenyl groups could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Therapeutic Potential
The derivatives of 1, 3-diazole, which is a similar compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antiviral Molecules
In the development of new potent antiviral molecules, a series of novel honokiol analogues were synthesized by introducing various 3- ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H)-ones to its molecule. In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities .
Conducting Systems
Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .
Click Chemistry
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications. The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-phenyl-2-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)14-8-10-16(11-9-14)21-18(12-17(20-21)19(22)23)15-6-4-3-5-7-15/h3-11,13,18H,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVRSSLRXXABDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
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